Methyl candesartan

Angiotensin II receptor Receptor binding IC50

Procure Methyl Candesartan (EP Impurity I) as a structurally defined reference standard critical for ANDA method validation (AMV) and QC. Its distinct methyl ester group provides a unique binding affinity (IC50=66 nM) vital for accurate system suitability testing. Essential as a non-radioactive precursor for [11C]methyl-candesartan PET imaging, and as a key intermediate for synthesizing candesartan for advanced formulation studies.

Molecular Formula C25H22N6O3
Molecular Weight 454.5 g/mol
CAS No. 139481-69-9
Cat. No. B030658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl candesartan
CAS139481-69-9
Synonyms2-Ethoxy-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester;  Methyl 2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]meth_x000B_yl]benzimidazole-7-carboxylate; 
Molecular FormulaC25H22N6O3
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC
InChIInChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)
InChIKeyRBPFEPGTRLLUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Candesartan (CAS 139481-69-9) as a Key Synthetic Intermediate and PET Imaging Tool in Candesartan Development


Methyl candesartan (CAS 139481-69-9), also known as Candesartan Methyl Ester or Candesartan Cilexetil EP Impurity I, is a synthetic intermediate in the preparation of the angiotensin II type 1 (AT1) receptor antagonist candesartan and its clinical prodrug candesartan cilexetil . This compound acts as an AT1 receptor antagonist with an IC50 of 66 nM and demonstrates blood pressure lowering activity in rat models . Methyl candesartan is also a structurally defined impurity in the European Pharmacopoeia for candesartan cilexetil and has been developed as a carbon-11 radioligand for positron emission tomography (PET) imaging of AT1 receptors in renal and cardiovascular research [1].

Why Methyl Candesartan Cannot Be Substituted by Other ARB Intermediates or Analogs in Specialized Research Applications


Methyl candesartan occupies a unique niche in candesartan-related research and development that generic substitution with other ARB intermediates or analogs fails to address. Its methyl ester functional group confers a distinct binding affinity profile (IC50 = 66 nM) that differs substantially from the parent carboxylic acid candesartan (IC50 = 0.26 nM), while its lack of the cilexetil prodrug moiety eliminates the variable esterase-dependent activation required for candesartan cilexetil . Furthermore, the compound exhibits superior PET imaging kinetics compared to [11C]methyl-losartan, a competing radioligand, and demonstrates higher specific binding in AT1 receptor-rich renal tissue than its desethyl derivative [11C]TH4 [1][2]. These compound-specific pharmacological and physicochemical properties preclude simple interchange with other ARB-related compounds in analytical method development, radioligand binding assays, or synthetic pathway optimization.

Methyl Candesartan: Quantified Differentiation from Candesartan, Candesartan Cilexetil, and Alternative ARB Probes


AT1 Receptor Binding Affinity of Methyl Candesartan Compared to Parent Candesartan

Methyl candesartan exhibits nanomolar binding affinity for the angiotensin II AT1 receptor, with an IC50 of 66 nM . In comparison, the parent compound candesartan (candesartan carboxylic acid, CAS 139481-59-7) demonstrates substantially higher potency with an IC50 of 0.26 nM, representing an approximately 254-fold difference in receptor binding affinity .

Angiotensin II receptor Receptor binding IC50

Comparative In Vitro Solubility and Stability of Candesartan vs. Candesartan Cilexetil at Physiological pH

Candesartan (the carboxylic acid metabolite corresponding to methyl candesartan hydrolysis) demonstrates significantly higher solubility than the clinical prodrug candesartan cilexetil at alkaline pH. At pH 6.5 and 7.4, candesartan solution showed superior stability compared to candesartan cilexetil solution. Dissolution testing using the pharmacopeial method demonstrated a better release profile for candesartan even in the absence of surfactant in the testing medium, whereas both drugs exhibited slight degradation at acidic pH after short-term stability testing [1].

Pharmaceutical formulation Solubility Stability

Ex Vivo Permeation and In Vivo Pharmacokinetics of Candesartan vs. Candesartan Cilexetil

In a direct comparative study, candesartan (derived from methyl candesartan hydrolysis) demonstrated significantly enhanced ex vivo permeation compared to its prodrug candesartan cilexetil (P < 0.05). In vivo, candesartan suspension reached a significantly higher Cmax of 1.39 ± 0.59 μg/mL at Tmax of 0.66 ± 0.11 h, while candesartan cilexetil suspension achieved only 0.47 ± 0.22 μg/mL at Tmax of 2.00 ± 0.27 h, with a 40-minute lag period required before any absorbed candesartan cilexetil could be detected in plasma [1].

Pharmacokinetics Permeability Cmax

Specific Binding of [11C]Methyl-Candesartan to Renal AT1 Receptors in PET Imaging

[11C]Methyl-candesartan displays high specific binding to angiotensin II AT1 receptors in rat renal tissue. At 10-20 minutes post-injection, the mean normalized activity in the left kidney of rats co-injected with unlabeled candesartan (5 mg/kg) was significantly reduced to 0.054 ± 0.006 compared to 0.179 ± 0.017 in controls, representing a 70% decrease in radioligand binding due to AT1 receptor blockade (p < 0.0001). Additionally, ex vivo studies demonstrated that [11C]methyl-candesartan exhibits higher specific binding and selectivity to AT1 over AT2, Mas, beta-adrenergic, and alpha2-adrenergic receptors in kidney regions [1][2].

PET imaging AT1 receptor Radioligand

[11C]Methyl-Candesartan PET Kinetics Compared to [11C]Methyl-Losartan

[11C]Methyl-candesartan exhibits superior in vivo PET kinetics compared to [11C]methyl-losartan for imaging angiotensin II AT1 receptors in rat and pig renal tissue. The candesartan-based radioligand demonstrates faster tissue clearance and more favorable imaging characteristics; however, the presence of a hydrophobic radiometabolite interferes with PET signal quantification and AT1 receptor measurement, representing a limitation that requires consideration in experimental design [1].

PET imaging Radiotracer kinetics AT1 receptor

Optimal Procurement and Research Applications for Methyl Candesartan Based on Differentiated Evidence


Analytical Reference Standard for Candesartan Cilexetil Pharmaceutical Quality Control

Methyl candesartan is officially designated as Candesartan Cilexetil EP Impurity I in the European Pharmacopoeia. Procurement of this compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of candesartan cilexetil [1]. The compound serves as a structurally defined impurity standard with established chemical identity (CAS 139481-69-9, molecular formula C25H22N6O3, molecular weight 454.5 g/mol), enabling accurate quantification and system suitability testing in HPLC and related analytical procedures [2].

Synthetic Precursor for Candesartan Research and Alternative Formulation Development

Methyl candesartan is a critical intermediate in the synthesis of candesartan (CAS 139481-59-7), the active AT1 receptor antagonist. Research demonstrating candesartan's superior solubility at alkaline pH, better dissolution profile without surfactant, enhanced ex vivo permeation (P < 0.05), and 3-fold higher Cmax (1.39 vs. 0.47 μg/mL) compared to candesartan cilexetil supports investigation of direct candesartan formulations [3]. Methyl candesartan procurement enables the synthesis of candesartan for these alternative formulation studies, which aim to bypass the variable esterase-dependent activation and 40-minute absorption lag associated with the clinical prodrug [3].

Radiosynthesis of [11C]Methyl-Candesartan for AT1 Receptor PET Imaging

Methyl candesartan serves as the non-radioactive precursor for the synthesis of [11C]methyl-candesartan, a PET radioligand that demonstrates 70% displaceable specific binding to renal AT1 receptors (p < 0.0001) and superior kinetics compared to [11C]methyl-losartan [4][5]. This radioligand enables non-invasive, longitudinal quantification of AT1 receptor density changes in preclinical models of hypertension, diabetic nephropathy, ventricular remodeling, and heart failure [6]. Procurement of high-purity methyl candesartan (>98% by HPLC) is a prerequisite for successful radiosynthesis and radiopharmaceutical quality control [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl candesartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.